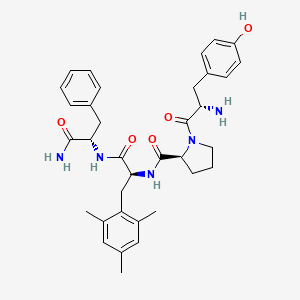

Tyr-Pro-Tmp-Phe-NH

CAS No.:

Cat. No.: VC14584282

Molecular Formula: C35H43N5O5

Molecular Weight: 613.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H43N5O5 |

|---|---|

| Molecular Weight | 613.7 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C35H43N5O5/c1-21-16-22(2)27(23(3)17-21)20-30(33(43)38-29(32(37)42)19-24-8-5-4-6-9-24)39-34(44)31-10-7-15-40(31)35(45)28(36)18-25-11-13-26(41)14-12-25/h4-6,8-9,11-14,16-17,28-31,41H,7,10,15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1 |

| Standard InChI Key | KFLSQRYJYCLKBS-ORYMTKCHSA-N |

| Isomeric SMILES | CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C |

Introduction

Chemical Structure and Synthesis

Structural Modifications in Tyr-Pro-Tmp-Phe-NH₂

Tyr-Pro-Tmp-Phe-NH₂ retains the tetrapeptide backbone of EM-2 (H-Tyr-Pro-Phe-Phe-NH₂) but replaces the native Phe³ residue with Tmp, a non-canonical amino acid featuring a trimethylated phenyl ring . This substitution introduces steric bulk and hydrophobic character, which restricts rotational freedom and enhances interactions with the μ-opioid receptor’s hydrophobic binding pocket . The N-terminal tyrosine (Tyr¹) remains unmodified, preserving critical hydrogen-bonding interactions with the receptor, while the C-terminal phenylalaninamide (Phe⁴-NH₂) maintains structural homology with endogenous endomorphins .

Synthesis and Characterization

The peptide was synthesized via a segment condensation approach in solution phase . Boc-protected Tmp-Phe-NH₂ was deprotected using HCl/dioxane, then coupled to Boc-Tyr-Pro-OH using PyBop as the activating reagent. Final deprotection and purification by reversed-phase HPLC yielded the target compound with >95% purity . Analytical data confirmed the structure: [α]D = −42.67° (c = 0.23, H₂O), TOF-MS [M+1]⁺ = 615.0 (calculated 614.8), and HPLC retention time (tR) = 31.10 min .

Receptor Binding and Selectivity

μ-Opioid Receptor Affinity

Replacement of Phe³ with Tmp in EM-2 dramatically improved μ-receptor binding affinity. In competitive assays against [³H]DAMGO, Tyr-Pro-Tmp-Phe-NH₂ exhibited a Ki μ of 0.439 ± 0.04 nM, a 3-fold enhancement over the unmodified EM-2 (Ki μ = 1.33 ± 0.15 nM) . This increase correlates with the hydrophobic and steric effects of the Tmp side chain, which likely stabilizes the bioactive conformation and strengthens van der Waals interactions within the receptor’s transmembrane domain .

δ- and κ-Opioid Receptor Interactions

Despite its μ-selectivity, Tyr-Pro-Tmp-Phe-NH₂ showed negligible affinity for δ- and κ-opioid receptors. The Ki δ value of 1,358 ± 128 nM (δ/μ selectivity ratio = 3,093) and Ki κ > 4,000 nM underscore its specificity for the μ-subtype . This contrasts with analogues bearing Dmt¹ (2',6'-dimethyltyrosine), which exhibit dual μ/δ agonism due to enhanced δ-receptor interactions .

Pharmacological Activity

In Vitro Functional Assays

In the guinea pig ileum (GPI) assay, a model of μ-receptor activity, Tyr-Pro-Tmp-Phe-NH₂ displayed potent agonist effects with an IC₅₀ of 3.12 ± 0.25 nM . This activity was naloxone-reversible, confirming opioid receptor mediation. The peptide’s efficacy (Eₘₐₓ = 89 ± 4%) nearly matched that of EM-2 (Eₘₐₓ = 100%), indicating full agonist behavior .

Comparison to Alkylated Analogues

Structure-Activity Relationships

Role of Aromatic Substitutions

Alkylation at the Phe³ position follows a clear trend: affinity increases with the degree of methylation up to two methyl groups (Dmp³: Ki μ = 0.044 nM), but further substitution (Tmp³: Ki μ = 0.439 nM) reduces binding due to steric hindrance . The 2',6'-dimethyl pattern in Dmp optimally complements the μ-receptor’s hydrophobic pocket, while the 4'-methyl group in Tmp introduces unfavorable steric clashes .

Impact of N-Terminal Modifications

Replacing Tyr¹ with Dmt¹ in the Tmp³ analogue (Dmt-Pro-Tmp-Phe-NH₂) further enhanced μ-affinity (Ki μ = 0.182 nM) and introduced δ-antagonist activity (Ke δ = 1.83 nM) . This bifunctionality arises from Dmt’s ability to engage both μ- and δ-receptor subtypes, suggesting that N-terminal modifications can independently modulate receptor selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume